

Acetolactone: A Technical Overview of a Transient α -Lactone

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Compound of Interest

Compound Name: Acetolactone

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This technical guide provides a comprehensive overview of **acetolactone** (α -**acetolactone**), a fascinating yet elusive molecule. As the simplest α -lactone, its highly strained three-membered ring structure dictates its transient nature and has made its isolation in bulk a significant scientific challenge. This document consolidates the known chemical identifiers, general synthetic approaches, and stability characteristics of **acetolactone**, offering valuable insights for researchers working with strained heterocyclic systems and in the field of reactive intermediates.

Core Chemical Identifiers

Acetolactone, despite its instability, is well-characterized in the chemical literature through various identifiers.^{[1][2][3][4]} These are crucial for database searches, computational modeling, and referencing in scientific publications. The primary identifiers for **acetolactone** are summarized in the table below.

Identifier Type	Value
CAS Registry Number	42879-41-4[1][2][3]
Preferred IUPAC Name	Oxiranone[1][4]
Other IUPAC Name	Oxiran-2-one[1][2][3]
Chemical Formula	C ₂ H ₂ O ₂ [1][2][3]
Molecular Weight	58.04 g/mol [2]
Canonical SMILES	C1C(=O)O1[2]
InChI	InChI=1S/C2H2O2/c3-2-1-4-2/h1H2[1][2]
InChIKey	HZSIFDFXFAXICF-UHFFFAOYSA-N[1][2]

Physicochemical Properties and Stability

The parent **acetolactone** is an organic compound with the formula C₂H₂O₂.^[1] It is a family of unstable, three-membered heterocycles, containing an epoxide ring fused with a carbonyl group.^{[1][4]} A significant challenge in the study of **acetolactone** is its inherent instability. The compound has not been isolated in bulk and was first described as a transient species in mass spectrometry experiments in 1997.^{[1][3]} At 77 K, α-lactones, in general, rapidly polymerize or decarbonylate to form ketones or aldehydes.^[1]

However, the introduction of stabilizing groups can significantly increase the half-life of α-lactones. A notable example is bis(trifluoromethyl)**acetolactone** ((CF₃)₂C₂O₂), which is stabilized by its two trifluoromethyl groups and exhibits a half-life of 8 hours at 25 °C.^{[1][3]}

Experimental Protocols: General Synthesis of α-Lactones

Due to the transient nature of **acetolactone**, a specific, detailed experimental protocol for its synthesis and isolation is not available in the literature. However, general methods for the generation of α-lactones as transient species have been described. The most common approach involves the cryogenic photochemical decarboxylation of peroxymalonic anhydrides.^{[1][4]}

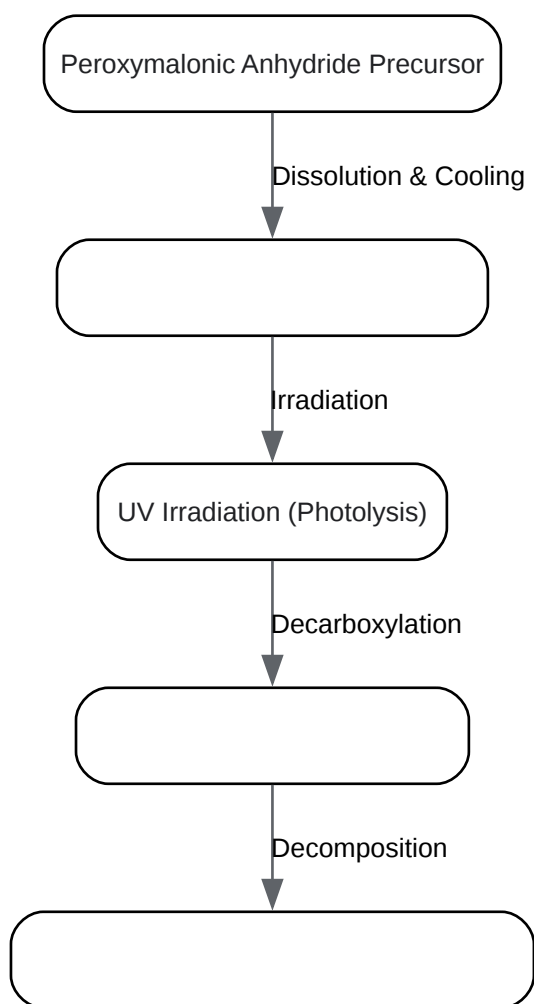
General Protocol for the Photochemical Generation of α -Lactones:

- **Precursor Synthesis:** A suitably substituted peroxymalonic anhydride is synthesized. For the parent **acetolactone**, this would be the unsubstituted peroxymalonic anhydride.
- **Cryogenic Conditions:** The precursor is dissolved in an appropriate solvent and cooled to a low temperature, typically 77 K (liquid nitrogen temperature), to trap the highly reactive α -lactone product.
- **Photochemical Decarboxylation:** The cooled solution is irradiated with a suitable wavelength of UV light to induce photochemical decarboxylation of the peroxymalonic anhydride, leading to the formation of the α -lactone.
- **In Situ Analysis:** The generated α -lactone is typically characterized in situ using spectroscopic methods such as infrared (IR) spectroscopy or mass spectrometry before it can decompose or polymerize.

It is important to note that this is a generalized protocol, and specific conditions such as solvent, concentration, irradiation wavelength, and time would need to be optimized for any given α -lactone.

Reaction Pathway: General Synthesis of α -Lactones

The synthesis of α -lactones via the photochemical decarboxylation of peroxymalonic anhydrides can be represented by the following logical workflow.



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Caption: General workflow for the synthesis of α -lactones.

Conclusion

Acetolactone remains a molecule of significant interest to theoretical and experimental chemists due to its unique strained-ring structure and high reactivity. While its transient nature has precluded its isolation and extensive characterization, the data presented in this guide provides a solid foundation for researchers. The provided identifiers are essential for literature and database navigation, and the general synthetic protocols offer a starting point for the generation and study of this and other α -lactones as reactive intermediates. Future research, potentially leveraging advanced matrix isolation techniques or ultrafast spectroscopy, may one day allow for a more detailed exploration of the chemistry of this fascinating compound.

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